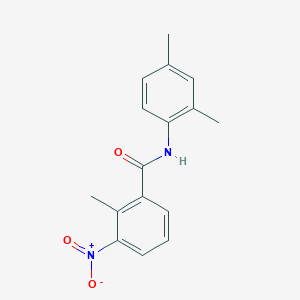![molecular formula C14H13ClN2O4S B5695697 N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzenesulfonamide](/img/structure/B5695697.png)
N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzenesulfonamide, also known as SN-38, is a potent topoisomerase I inhibitor that has been extensively studied for its potential therapeutic applications. SN-38 is a derivative of irinotecan, a chemotherapeutic drug used to treat various types of cancer.
作用機序
N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzenesulfonamide exerts its cytotoxic effects by inhibiting topoisomerase I, an enzyme that is involved in DNA replication and repair. Specifically, N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzenesulfonamide binds to the DNA-topoisomerase I complex and prevents the enzyme from resealing the DNA strand, leading to the accumulation of DNA breaks and eventually cell death.
Biochemical and Physiological Effects
N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzenesulfonamide has been shown to have potent cytotoxic effects on cancer cells, but it can also have adverse effects on normal cells. In particular, N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzenesulfonamide can cause myelosuppression, which is a reduction in the number of blood cells produced by the bone marrow. This can lead to an increased risk of infection, anemia, and bleeding. N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzenesulfonamide can also cause gastrointestinal toxicity, which can manifest as diarrhea, nausea, and vomiting.
実験室実験の利点と制限
N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzenesulfonamide is a potent and selective inhibitor of topoisomerase I, making it a valuable tool for studying the role of this enzyme in DNA replication and repair. However, N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzenesulfonamide is also highly cytotoxic, which can limit its use in some experiments. In addition, N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzenesulfonamide is not stable in aqueous solutions, which can make it difficult to work with in some experimental settings.
将来の方向性
There are several potential future directions for research on N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzenesulfonamide. One area of interest is the development of new formulations of the drug that can improve its stability and reduce its toxicity. Another area of interest is the investigation of the mechanisms underlying the development of resistance to N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzenesulfonamide in cancer cells. Finally, there is ongoing research on the use of N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzenesulfonamide in combination with other chemotherapeutic agents to enhance their efficacy.
合成法
N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzenesulfonamide is synthesized from irinotecan, which is a prodrug that is converted to N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzenesulfonamide in the liver. Irinotecan is synthesized from camptothecin, a natural product isolated from the bark of the Camptotheca acuminata tree. The synthesis of N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzenesulfonamide involves the reduction of the nitro group in irinotecan to an amino group, followed by the sulfonation of the resulting amine with benzenesulfonyl chloride. The final step involves the removal of the 9-aminocamptothecin moiety from the molecule by hydrolysis.
科学的研究の応用
N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzenesulfonamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to be effective against a wide range of cancer cell lines, including colorectal, lung, breast, and ovarian cancers. N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzenesulfonamide has also been studied for its potential use in combination with other chemotherapeutic agents to enhance their efficacy.
特性
IUPAC Name |
N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O4S/c15-12-5-3-4-11(10-12)8-9-16-22(20,21)14-7-2-1-6-13(14)17(18)19/h1-7,10,16H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYYDQDTYILRFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{2-[2-(benzyloxy)benzylidene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide](/img/structure/B5695630.png)

![1,2-dimethyl-4-[(3-nitrobenzyl)oxy]benzene](/img/structure/B5695642.png)
![N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B5695655.png)

![1-[2-(2-bromo-4-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5695669.png)

![2-[(4-chlorobenzyl)thio]-N-(2-isopropylphenyl)acetamide](/img/structure/B5695685.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B5695692.png)
![N-{4-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B5695711.png)


